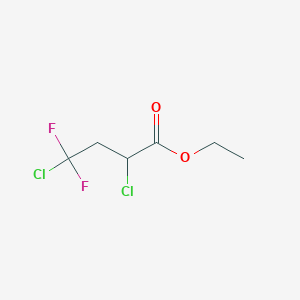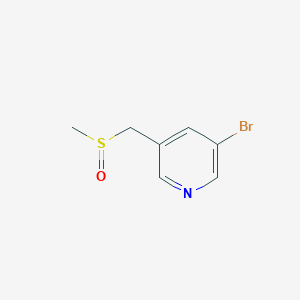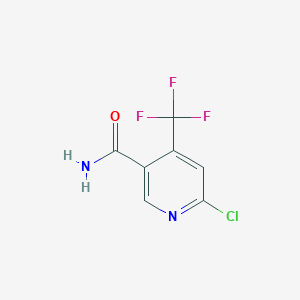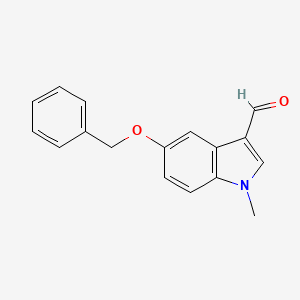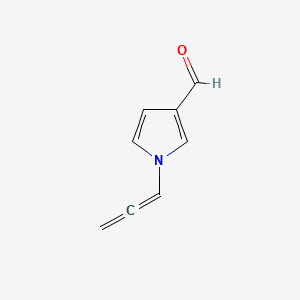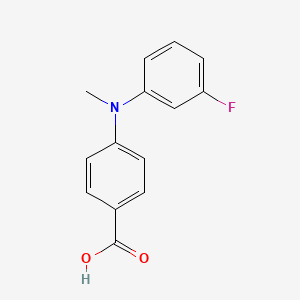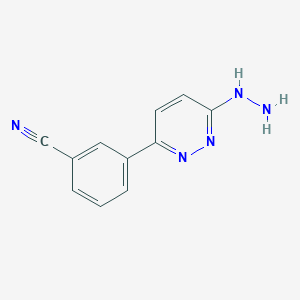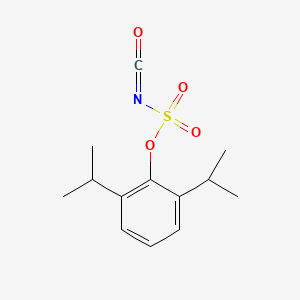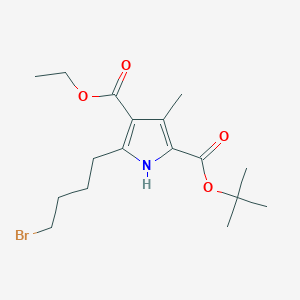
2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This compound is characterized by its complex structure, which includes tert-butyl, ethyl, bromobutyl, and methyl groups attached to the pyrrole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The tert-butyl, ethyl, and bromobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Carboxylation: The carboxylate groups can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromobutyl group, converting it to butyl or other alkyl groups.
Substitution: The bromobutyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkyl derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of pyrrole compounds are often explored for their potential as pharmaceuticals. They can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Medicinal chemistry research may investigate this compound for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties can impart desirable characteristics to these materials.
作用機序
The mechanism of action of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobutyl group could facilitate binding to hydrophobic pockets, while the carboxylate groups might form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
2,4-Dicarboxylate Pyrroles: Compounds with similar carboxylate groups attached to the pyrrole ring.
Alkyl-Substituted Pyrroles: Compounds with various alkyl groups attached to the pyrrole ring.
Halogenated Pyrroles: Compounds with halogen atoms (like bromine) attached to the pyrrole ring.
Uniqueness
The uniqueness of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” lies in its specific combination of substituents. The presence of tert-butyl, ethyl, bromobutyl, and methyl groups, along with carboxylate groups, provides a distinct set of chemical properties and potential reactivity patterns.
特性
分子式 |
C17H26BrNO4 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H26BrNO4/c1-6-22-15(20)13-11(2)14(16(21)23-17(3,4)5)19-12(13)9-7-8-10-18/h19H,6-10H2,1-5H3 |
InChIキー |
XXTJIEFLLFTHSY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)CCCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
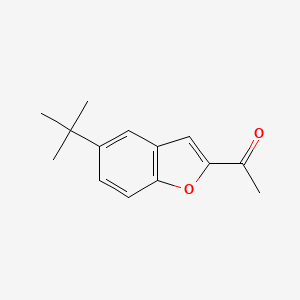
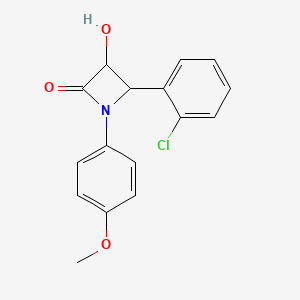

![2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)
